2-hydrazinyl-4-methyl-4,5-dihydro-1H-imidazole dihydrochloride
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Overview
Description
2-hydrazinyl-4-methyl-4,5-dihydro-1H-imidazole dihydrochloride is a chemical compound with the molecular formula C4H10N4.2ClH and a molecular weight of 187.07 g/mol . It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as imidazoles , which are key components to functional molecules used in a variety of applications .
Mode of Action
Imidazole derivatives have been known to interact with various biological targets, leading to a wide range of effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazinyl-4-methyl-4,5-dihydro-1H-imidazole dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with suitable aldehydes or ketones, followed by cyclization to form the imidazole ring . The reaction conditions often include the use of catalysts such as nickel or erbium triflate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The compound is usually purified through crystallization or other separation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-hydrazinyl-4-methyl-4,5-dihydro-1H-imidazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: It can also undergo reduction reactions, often resulting in the formation of hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole derivatives with additional functional groups, while reduction reactions may produce hydrazine derivatives .
Scientific Research Applications
2-hydrazinyl-4-methyl-4,5-dihydro-1H-imidazole dihydrochloride is used in various scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-hydrazinyl-4-methyl-4,5-dihydro-1H-imidazole dihydrochloride include:
Uniqueness
What sets this compound apart from similar compounds is its specific hydrazinyl and methyl substitutions, which confer unique chemical properties and reactivity. These substitutions make it particularly useful in certain chemical reactions and research applications .
Properties
IUPAC Name |
(5-methyl-4,5-dihydro-1H-imidazol-2-yl)hydrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4.2ClH/c1-3-2-6-4(7-3)8-5;;/h3H,2,5H2,1H3,(H2,6,7,8);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYNDAXPUIYLQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(N1)NN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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